

E7766 Diammonium Salt: In Vivo Dosing Protocols and Application Notes

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Compound of Interest

Compound Name: E7766 diammonium salt

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Abstract

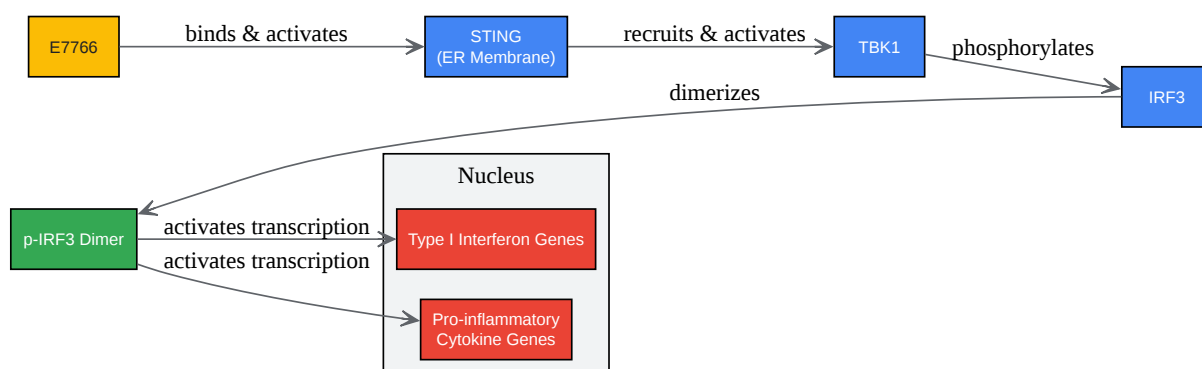
E7766, a novel macrocycle-bridged stimulator of interferon genes (STING) agonist, has demonstrated significant potential as an immunotherapeutic agent in preclinical and clinical studies. Its unique structure allows for potent, pan-genotypic activation of the STING pathway, leading to robust anti-tumor immune responses. This document provides detailed application notes and protocols for the in vivo administration of **E7766 diammonium salt**, summarizing key quantitative data from preclinical and clinical studies and outlining methodologies for experimental procedures.

Introduction

The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a type I interferon response. This response is pivotal in bridging innate and adaptive immunity, ultimately leading to the activation of cytotoxic T lymphocytes that can target and eliminate cancer cells. E7766 is a STING agonist designed to be more stable and have a higher affinity for STING compared to conventional agonists.[1] Preclinical studies have shown that E7766 can induce complete tumor regression and long-lasting immunological memory in various murine cancer models.[2][3] Furthermore, E7766 is currently being evaluated in Phase I/Ib clinical trials for advanced solid tumors and lymphomas. [4][5] This document serves as a comprehensive guide for researchers utilizing E7766 in in vivo studies.

Mechanism of Action: STING Pathway Activation

E7766 functions as a direct agonist of the STING protein. Upon binding, it induces a conformational change in STING, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN- α/β) and other pro-inflammatory cytokines.[1] This cascade initiates a powerful anti-tumor immune response characterized by enhanced antigen presentation by dendritic cells and subsequent activation and tumor infiltration of cytotoxic T lymphocytes.[6][7]



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Fig. 1: E7766-mediated STING signaling pathway.

Quantitative Data Summary

The following tables summarize the reported in vivo dosing parameters for **E7766 diammonium salt** in various preclinical and clinical studies.

Table 1: Preclinical Dosing of E7766 in Murine Cancer Models

Tumor Model	Mouse Strain	Route of Administration	Dose Range	Dosing Schedule	Reference
Soft Tissue Sarcoma (KrasG12D/+ Trp53-/-)	C57BL/6	Intratumoral (i.t.)	3 - 9 mg/kg	Single dose on day 7 post-tumor engraftment	[8]
Colon Carcinoma (CT26)	BALB/c	Intratumoral (i.t.)	10 mg/kg	Single dose	[9]
Dual CT26 Tumors (liver and subcutaneous)	Not Specified	Intratumoral (i.t.)	Not Specified	Single injection	[3] [10]
BCG-unresponsive Non-Muscle Invasive Bladder Cancer (NMIBC)	Not Specified	Intravesical	Dose-dependent	Not Specified	[3] [11]

Table 2: Clinical Dosing of E7766 in Human Trials

Clinical Trial ID	Patient Population	Route of Administration	Dose Range	Dosing Schedule	Reference
NCT04144140	Advanced Solid Tumors or Lymphomas	Intratumoral	75 - 1000 µg	Dose-escalation cohorts	[4] [5] [12]

Experimental Protocols

Protocol 1: Preparation of E7766 Diammonium Salt for In Vivo Administration

Materials:

- **E7766 diammonium salt** (lyophilized powder)
- Sterile, nuclease-free water for injection
- Sterile, pyrogen-free microcentrifuge tubes
- Vortex mixer
- Ultrasonic bath (optional)
- 0.22 µm sterile syringe filter

Procedure:

- Reconstitution:
 - Allow the vial of **E7766 diammonium salt** to equilibrate to room temperature before opening.
 - Aseptically add the required volume of sterile, nuclease-free water to the vial to achieve the desired stock concentration. MedChemExpress reports a solubility of 45 mg/mL in water.^[9]
 - Gently vortex the vial to dissolve the powder. If needed, sonicate for a short period to aid dissolution.^[9]
- Dilution to Working Concentration:
 - Based on the desired final dose and injection volume, calculate the required dilution of the stock solution.

- Perform dilutions using sterile, nuclease-free water in a sterile microcentrifuge tube.
- Sterilization:
 - Filter the final working solution through a 0.22 μm sterile syringe filter into a new sterile tube.[\[9\]](#)
 - Store the prepared solution on ice and use it promptly. For longer-term storage of stock solutions, refer to the manufacturer's recommendations (e.g., -80°C for up to 6 months).[\[9\]](#)

Protocol 2: Intratumoral Administration of E7766 in a Murine Subcutaneous Tumor Model

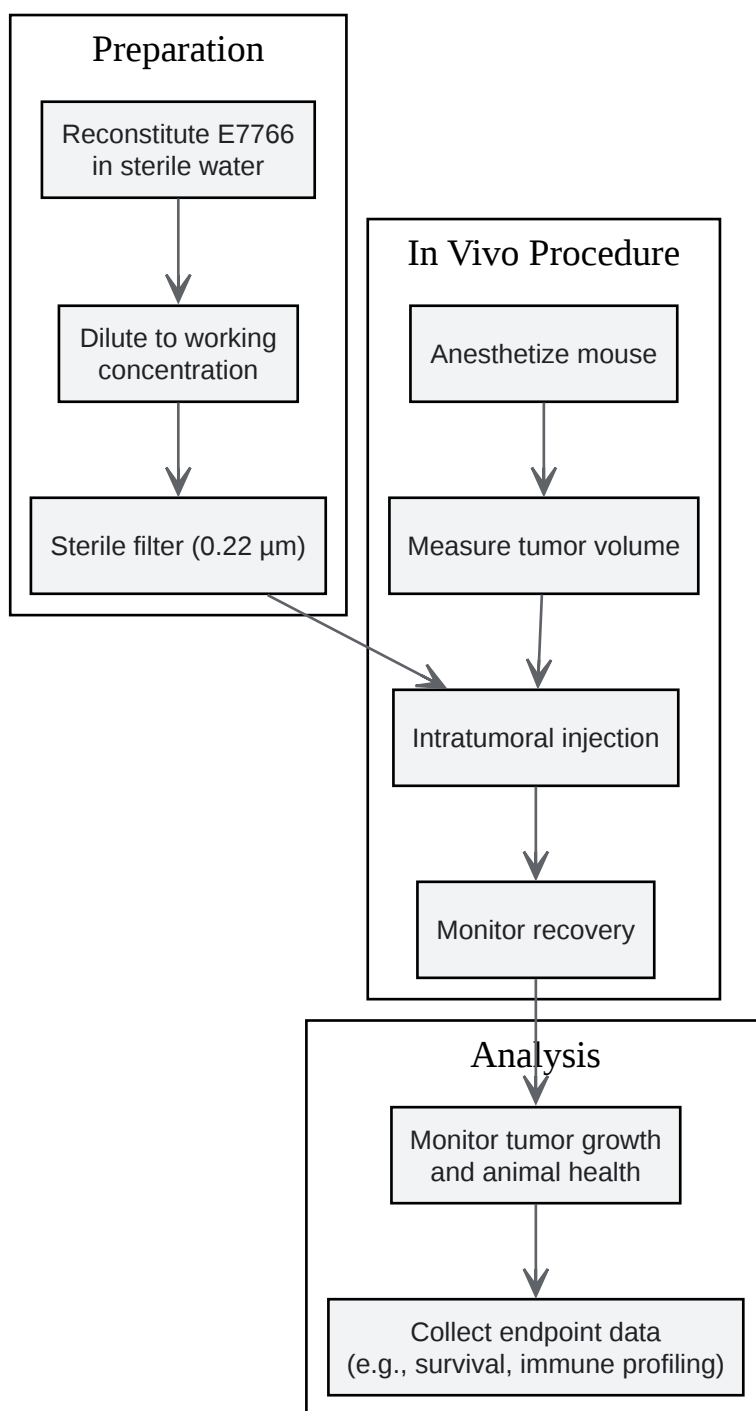
Materials:

- Tumor-bearing mice (e.g., BALB/c with CT26 tumors, C57BL/6 with sarcoma)
- Prepared E7766 solution
- Sterile 27-30 G needles and 1 mL syringes
- Anesthetic (e.g., isoflurane)
- 70% ethanol
- Calipers for tumor measurement

Procedure:

- Animal Preparation:
 - Anesthetize the mouse using a calibrated vaporizer with isoflurane. Confirm proper anesthetic depth by lack of pedal reflex.
 - Place the mouse in a suitable position to access the tumor.
- Tumor Measurement:

- Measure the tumor dimensions (length and width) using calipers. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Injection:
 - Disinfect the skin overlying the tumor with 70% ethanol.
 - Carefully insert the needle into the center of the tumor mass. The injection volume should be appropriate for the tumor size to ensure even distribution and avoid leakage.
 - Slowly inject the E7766 solution. A visible "bleb" or swelling within the tumor indicates proper administration.
 - Slowly withdraw the needle.
- Post-Procedure Monitoring:
 - Monitor the mouse until it has fully recovered from anesthesia.
 - Return the mouse to its cage.
 - Continue to monitor tumor growth and the overall health of the animal according to the experimental plan.



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Fig. 2: General experimental workflow for in vivo E7766 administration.

Concluding Remarks

E7766 diammonium salt is a potent STING agonist with promising anti-tumor activity. The protocols and data presented in this document provide a foundation for designing and executing in vivo studies to further investigate its therapeutic potential. Adherence to proper sterile techniques and careful dose preparation are critical for obtaining reproducible and reliable results. Researchers should consult the specific literature for the tumor model of interest to refine dosing schedules and endpoints.

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